N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide
Beschreibung
Eigenschaften
Molekularformel |
C19H21ClN2O2 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-16-7-5-6-14(12-16)19(23)21-15-8-9-18(17(20)13-15)22-10-3-4-11-22/h5-9,12-13H,2-4,10-11H2,1H3,(H,21,23) |
InChI-Schlüssel |
QGTWMGVIBDIHHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of 3-Chloro-4-(pyrrolidin-1-yl)aniline
The chlorophenyl-pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution (NAS). Starting with 3-chloro-4-nitrobenzene , pyrrolidine is introduced at the para position relative to the nitro group. Catalytic conditions involving copper(I) iodide and a base (e.g., KCO) in dimethylformamide (DMF) at 110–120°C facilitate this transformation. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas (H) over a palladium-on-carbon (Pd/C) catalyst, yielding 3-chloro-4-(pyrrolidin-1-yl)aniline in high purity.
Amide Bond Formation Strategies
Coupling the aromatic amine with 3-ethoxybenzoic acid derivatives is critical. Two principal methods dominate the literature: in situ acid chloride generation and carbodiimide-mediated coupling .
In Situ Acid Chloride Method
Adapting protocols from halogenated salicylanilide synthesis, 3-ethoxybenzoic acid is treated with phosphorus trichloride (PCl) in xylene at 110°C to form the reactive acid chloride. This intermediate reacts directly with 3-chloro-4-(pyrrolidin-1-yl)aniline, producing the target amide in 82% yield after purification by flash chromatography (SiO, 10–20% ethyl acetate/hexanes). Key advantages include minimal byproducts and scalability, though moisture-sensitive conditions necessitate anhydrous handling.
Carbodiimide-Mediated Coupling
Alternative approaches employ 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in acetonitrile. Here, 3-ethoxybenzoic acid is activated as a mixed anhydride, which couples with the aniline derivative at 0–5°C, gradually warming to room temperature. This method yields 57–90% of the desired amide, depending on steric and electronic factors. While effective, this route requires careful removal of dicyclohexylurea (DCU) byproducts via filtration and partition extraction.
Optimization and Reaction Parameters
Comparative studies highlight solvent and temperature effects:
| Parameter | In Situ PCl Method | DCC/HOBt Method |
|---|---|---|
| Solvent | Xylene | Acetonitrile |
| Temperature | 110°C | 0–23°C |
| Yield | 82% | 57–90% |
| Purification | Flash chromatography | TLC/Column |
Xylene’s high boiling point favors PCl-mediated reactions by enabling efficient azeotropic removal of HCl. Conversely, polar aprotic solvents like acetonitrile stabilize reactive intermediates in carbodiimide couplings.
Spectroscopic Characterization and Validation
Successful synthesis is confirmed through:
-
IR Spectroscopy : A carbonyl stretch at 1630–1667 cm (amide C=O) and N–H bending at 3400 cm.
-
H NMR : Distinct signals for the ethoxy group (δ 1.35–1.45 ppm, triplet) and pyrrolidine protons (δ 2.70–3.10 ppm, multiplet).
Challenges and Mitigation Strategies
-
Regioselectivity in NAS : Competing reactions at ortho positions are minimized using bulky amines (e.g., pyrrolidine) and copper catalysis.
-
Acid Chloride Stability : Rapid formation and use prevent hydrolysis; PCl is preferred over thionyl chloride (SOCl) due to milder conditions.
-
Byproduct Management : Sequential washing with NaHCO and HCl removes unreacted reagents and DCU.
Industrial and Research Implications
The PCl method’s scalability (82% yield) makes it suitable for bulk production, whereas the DCC/HOBt approach offers flexibility for analogs with sensitive functional groups . Future directions may explore enzymatic amidation or flow chemistry to enhance efficiency.
Analyse Chemischer Reaktionen
Common Reaction Types
The compound’s functional groups (amide, chloro, ethoxy) enable diverse reactivity. Key reaction pathways include:
Amide Hydrolysis
Benzamide derivatives undergo hydrolysis under acidic or alkaline conditions, yielding carboxylic acids and amines. For example, treatment with HCl/H₂O or NaOH/H₂O could cleave the amide bond, producing 3-chloro-4-(pyrrolidin-1-yl)benzoic acid and 3-ethoxybenzamide amine .
Nucleophilic Substitution
The chlorine atom on the aromatic ring is susceptible to substitution. Nucleophiles (e.g., amines, thiols) could replace Cl under basic conditions (e.g., NaOMe), forming substituted derivatives . Similarly, the ethoxy group may undergo alkoxy substitution if activated.
Reduction of Amide Groups
Benzamides can be reduced to amines using agents like LiAlH₄. This reaction would convert the amide group to a methylene amine, yielding 3-chloro-4-(pyrrolidin-1-yl)benzylamine and 3-ethoxybenzamide amine .
Reagent and Condition Tables
Substitution Pathway
The chlorine atom’s position (para to pyrrolidine) influences its reactivity. Electron-withdrawing groups like pyrrolidine may activate the ring for nucleophilic attack, while steric hindrance could limit substitution efficiency .
Amide Reduction
The amide’s reduction involves cleavage of the carbonyl group, forming a methylene amine. This step is critical for transforming the compound into bioactive amines, which might interact with enzymes or receptors .
Comparison with Analogous Compounds
Experimental Validation
While direct data for this compound is limited, analogous benzamides (e.g., EPPTB , morpholinyl derivatives) demonstrate:
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in oncology .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Its ability to inhibit bacterial growth suggests potential applications in treating infections .
Central Nervous System Disorders
Research indicates that this compound may act on G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of central nervous system disorders such as schizophrenia and depression. The modulation of these receptors can lead to improved therapeutic outcomes .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged for developing treatments for metabolic disorders .
Anticancer Efficacy
In vitro studies using human cancer cell lines have demonstrated significant cytotoxicity at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways and cell cycle arrest, indicating its potential as a chemotherapeutic agent.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Induction of apoptosis at micromolar levels |
Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited lower minimum inhibitory concentrations (MIC) than traditional antibiotics, suggesting its potential as an alternative treatment option.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
Inflammatory Disease Models
Animal models of inflammation treated with this compound showed reduced swelling and pain scores compared to control groups, highlighting its anti-inflammatory properties.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammatory Models | Animal testing | Reduced inflammation in treated groups |
Summary of Biological Activities
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the chloro-substituted phenyl ring allow the compound to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Features
Physicochemical and Pharmacological Comparisons
Electronic and Steric Effects
- Chloro vs.
- Ethoxy Position : In the 3-ethoxybenzamide (target compound) vs. 4-ethoxy isomer (), positional differences alter electronic distribution, impacting hydrogen bonding and π-π stacking interactions with biological targets.
Functional Group Contributions
- Pyrrolidine vs. Piperidine : Compounds like N-(3-chloro-4-fluorobenzyl)-4-{[3-(1-piperidinyl)-2-pyrazinyl]oxy}benzamide () replace pyrrolidine with piperidine, increasing ring size and basicity. Piperidine’s six-membered ring may confer distinct conformational flexibility.
Pharmacological Implications
- Kinase Inhibition: Analogues like 4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-[4-methyl-3-(4,5'-bipyrimidin-2-ylamino)phenyl]-3-(trifluoromethyl)benzamide () highlight the role of pyrrolidine and trifluoromethyl groups in ATP-binding pocket interactions.
- Metabolic Stability : The trifluoromethyl group in ’s compound may reduce oxidative metabolism, a feature absent in the target compound, which relies on ethoxy groups for similar effects .
Biologische Aktivität
N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 348.83 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structural features to this compound can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | RET Kinase | 0.5 | |
| 4-Chloro-benzamide derivative | RET Kinase | 0.8 | |
| Itopride | Gastric Motility | 10 |
Neuroprotective Effects
The pyrrolidine moiety in the compound suggests potential neuroprotective effects. Studies have indicated that similar compounds can enhance neurogenesis and protect against neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies
- RET Kinase Inhibition : A series of studies focused on the inhibition of RET kinase by benzamide derivatives demonstrated that this compound exhibits potent inhibitory activity, making it a candidate for cancer therapy targeting RET-driven tumors .
- Gastroprokinetic Activity : Itopride, a related compound, has shown gastroprokinetic effects through both anti-dopaminergic and anti-acetylcholinesterase actions. This suggests that this compound may also possess similar properties, warranting further investigation into its gastrointestinal effects .
Research Findings
Recent literature highlights the diverse biological activities of benzamide derivatives:
- Antiviral Properties : Some derivatives have been identified as effective antiviral agents against hepatitis B virus (HBV), demonstrating the potential for further development in antiviral therapies .
- Enzyme Inhibition : The compound has shown promising results in inhibiting enzymes critical for cancer cell survival, suggesting a multi-faceted approach to its therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-ethoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step pathways, including nucleophilic substitution, reduction, and condensation. For example:
- Substitution : A chloro-nitrobenzene derivative reacts with pyrrolidine under alkaline conditions to introduce the pyrrolidinyl group .
- Reduction : Nitro groups are reduced to amines using iron powder in acidic media (e.g., HCl), requiring careful control of stoichiometry to avoid over-reduction .
- Condensation : The amine intermediate reacts with 3-ethoxybenzoyl chloride using coupling agents like EDC/HOBt. Solvent choice (e.g., DMF vs. THF) impacts reaction efficiency .
- Critical Parameters : Temperature (e.g., 100–110°C for substitution), pH (acidic for reduction), and catalyst selection (e.g., Pd-based catalysts for coupling) directly affect yields (typically 29–88% in analogous reactions) .
Q. How is This compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of substituents (e.g., pyrrolidinyl vs. piperazinyl groups) and aromatic proton splitting patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves stereochemistry in chiral analogs, though crystallization may require co-solvents like DCM/hexane .
Q. What preliminary pharmacological screening strategies are used to evaluate this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases or receptors (e.g., tyrosine kinases) using fluorescence-based assays. IC values guide dose-response studies .
- Cellular Uptake : Radiolabeled analogs (e.g., ) track intracellular accumulation in cancer cell lines .
- Toxicity Profiling : MTT assays in HEK293 or HepG2 cells assess cytotoxicity, with EC values compared to clinical benchmarks .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved during formulation studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Conflicting solubility data may arise from polymorphic forms, requiring XRPD analysis .
- Bioavailability Optimization : Nanoemulsions or liposomal encapsulation improve oral absorption. Discrepancies in pharmacokinetic profiles (e.g., ) often stem from formulation heterogeneity .
Q. What strategies address synthetic bottlenecks, such as low yields in the final condensation step?
- Methodological Answer :
- Catalyst Screening : Replace traditional coupling agents (e.g., DCC) with Pd(OAc)/XPhos for Buchwald-Hartwig amidation, improving yields from 40% to >70% .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and minimizes side products in condensation steps .
- Purification : Reverse-phase HPLC with C18 columns resolves closely eluting impurities .
Q. How does the compound’s trifluoromethyl group influence its metabolic stability, and what are the implications for in vivo studies?
- Methodological Answer :
- Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the ethoxy group). The CF group reduces oxidative metabolism, extending half-life in rodent models .
- Contradictory Data : Discrepancies in hepatic clearance rates (e.g., mouse vs. human microsomes) require species-specific CYP450 inhibition assays .
Q. What computational methods predict the compound’s binding affinity for off-target receptors, and how are these validated experimentally?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with homology-built receptors (e.g., GPCRs). Prioritize targets with Glide scores < -8 kcal/mol .
- SPR Validation : Surface plasmon resonance confirms binding kinetics (e.g., values) for top computational hits .
Data Contradiction Analysis
Q. Why do different studies report varying IC values for kinase inhibition, and how should researchers reconcile these discrepancies?
- Methodological Answer :
- Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) and buffer pH (7.4 vs. 8.0) significantly alter IC. Standardize protocols using guidelines from the Kinase Consortium .
- Compound Purity : HPLC purity >98% is critical; impurities (e.g., residual iron from synthesis) may non-specifically inhibit enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
